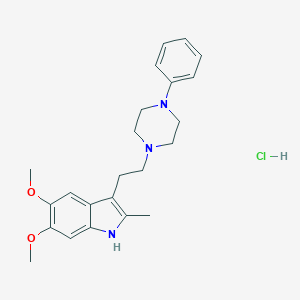![molecular formula C15H12N4OS B101880 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 288068-45-1](/img/structure/B101880.png)
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its selectivity for a specific protein kinase. This makes it a useful tool for studying the role of this kinase in various biological processes. However, one limitation is that it may not be effective in all cell lines or organisms, which can limit its applicability in certain research studies.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is its potential as a therapeutic agent for certain diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological processes. Further optimization of the synthesis method may also be necessary to improve the yield and purity of the product.
Conclusion:
In conclusion, 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with potential applications in various research studies. Its selectivity for a specific protein kinase makes it a useful tool for studying the role of this kinase in various biological processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in various research studies. One of the main areas of research is its mechanism of action. It has been found that this compound acts as a selective inhibitor of a specific protein kinase, which makes it a useful tool for studying the role of this kinase in various biological processes.
Biochemical and physiological effects:
Studies have shown that 3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
288068-45-1 |
|---|---|
Produktname |
3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide |
Molekularformel |
C15H12N4OS |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12N4OS/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20) |
InChI-Schlüssel |
YLPUUWJBJFOTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)





